Product packaging for 6-Bromo-3-methylquinolin-8-ol(Cat. No.:)

6-Bromo-3-methylquinolin-8-ol

Cat. No.: B13927156
M. Wt: 238.08 g/mol
InChI Key: DFXNOLJEBYNFCM-UHFFFAOYSA-N
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Description

Overview of the Quinoline (B57606) Heterocyclic System in Chemical Research

Quinoline is a heterocyclic aromatic organic compound with the chemical formula C₉H₇N. gcwgandhinagar.com It consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. gcwgandhinagar.comnumberanalytics.com This fused ring system is a fundamental building block in heterocyclic chemistry, serving as a precursor for the synthesis of a wide array of complex molecules. numberanalytics.com The presence of the nitrogen atom in the pyridine ring influences the electronic properties of quinoline, making it a versatile scaffold for drug discovery and development. numberanalytics.comorientjchem.org

Quinoline and its derivatives are found in various natural compounds, most notably the cinchona alkaloids, and exhibit a broad spectrum of pharmacological activities. ijresm.comsci-hub.se These activities include antimalarial, antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. orientjchem.orgresearchgate.net The unique chemical structure and the ability to introduce various substituents to the quinoline ring allow researchers to design novel and potent bioactive compounds. orientjchem.orgresearchgate.net

Contextualization of Substituted Quinoline Derivatives, with a Focus on Halogenated and Hydroxylated Analogues

The biological activity of quinoline derivatives can be significantly modified by the introduction of different functional groups onto the quinoline core. researchgate.net Among these, halogenated and hydroxylated analogues have garnered considerable attention in medicinal chemistry.

The introduction of a halogen atom, such as bromine or chlorine, can enhance the lipophilicity of the molecule, potentially improving its cellular uptake and biological activity. orientjchem.org Halogenated quinolines are considered crucial by researchers due to their significant role in bioactivity. researchgate.net For instance, the presence of a fluorine atom at the 6-position of the quinoline ring can significantly enhance a compound's antibacterial activity. orientjchem.org

Similarly, the position of hydroxyl (-OH) groups on the quinoline ring is a key determinant of a compound's properties. The hydroxyl group can participate in hydrogen bonding, which is crucial for interacting with biological targets. For example, studies have shown that a hydroxyl or methoxy (B1213986) group at the 7-position can improve a compound's antitumor activity. orientjchem.org 8-Hydroxyquinoline (B1678124) and its derivatives are known for their ability to chelate metal ions and exhibit a range of biological effects, including antibacterial and antifungal activities. scispace.com

Rationale for Dedicated Academic Research on 6-Bromo-3-methylquinolin-8-ol

The specific compound, this compound, combines several key structural features that make it a subject of dedicated academic research. These features include:

A Quinoline Core: Providing the fundamental scaffold known for its diverse biological activities. orientjchem.orgsci-hub.se

A Bromo Substituent at the 6-position: This halogenation can influence the compound's electronic properties and lipophilicity, potentially enhancing its bioactivity.

A Methyl Group at the 3-position: The presence and position of alkyl groups can modulate the compound's steric and electronic profile, affecting its interaction with biological targets.

A Hydroxyl Group at the 8-position: This group is known to be critical for metal chelation and can contribute significantly to the compound's biological and chemical properties. scispace.com

The unique combination of these substituents on the quinoline ring system provides a strong rationale for investigating its synthesis, chemical properties, and potential applications.

Scope and Objectives of Research Endeavors Concerning this compound

Research focused on this compound and similar derivatives generally aims to:

Develop Efficient Synthetic Routes: Creating novel and efficient methods for the synthesis of this and related compounds is a primary objective. sci-hub.se

Characterize Physicochemical Properties: Thoroughly investigating its chemical and physical properties, such as its molecular weight, melting point, and spectroscopic data, is essential for its identification and further use.

Explore Chemical Reactivity: Understanding how the bromo, methyl, and hydroxyl groups influence the reactivity of the quinoline ring is crucial for its application as a building block in organic synthesis. The bromine atom, for instance, can be a site for cross-coupling reactions.

Investigate Biological Activities: A significant portion of research is dedicated to screening the compound for various pharmacological activities, such as antimicrobial, anticancer, and enzyme inhibition properties. acs.orgresearchgate.net The structural motifs present in this compound suggest potential for such activities.

Interactive Data Table: Properties of 6-Bromo-3-methylquinoline and Related Analogs

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Substituents
6-Bromo-3-methylquinoline97041-63-9C₁₀H₈BrN222.086-Br, 3-CH₃
6-Bromoquinolin-8-ol139399-64-7C₉H₆BrNO224.056-Br, 8-OH
6-Bromo-2-methylquinolin-4-ol103030-28-0C₁₀H₈BrNO238.086-Br, 2-CH₃, 4-OH
6-Bromo-4-methylquinolin-2-ol89446-19-5C₁₀H₈BrNO238.086-Br, 4-CH₃, 2-OH

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrNO B13927156 6-Bromo-3-methylquinolin-8-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

6-bromo-3-methylquinolin-8-ol

InChI

InChI=1S/C10H8BrNO/c1-6-2-7-3-8(11)4-9(13)10(7)12-5-6/h2-5,13H,1H3

InChI Key

DFXNOLJEBYNFCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC(=CC(=C2N=C1)O)Br

Origin of Product

United States

Synthetic Methodologies and Strategies for 6 Bromo 3 Methylquinolin 8 Ol

Established Quinoline (B57606) Synthesis Approaches Relevant to 6-Bromo-3-methylquinolin-8-ol Analogues

The formation of the fundamental quinoline structure is a critical first step in the synthesis of this compound. Two classical and adaptable methods, the Skraup synthesis and the Friedländer synthesis, are particularly relevant for preparing the 3-methylquinolin-8-ol (B156217) precursor.

The Skraup synthesis is a robust method for the preparation of quinolines, involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.orgchempedia.info For the synthesis of 3-methylquinolin-8-ol, a modification of the Skraup reaction using crotonaldehyde (B89634) in place of glycerol is a viable strategy. In this approach, 2-aminophenol (B121084) serves as the aniline component, which upon reaction with crotonaldehyde under acidic conditions, cyclizes to form the 3-methyl-8-hydroxyquinoline ring system.

The reaction mechanism proceeds through the dehydration of glycerol (or in this modified case, the use of an α,β-unsaturated aldehyde like crotonaldehyde) to form acrolein or its equivalent. This is followed by a Michael addition of the aniline to the α,β-unsaturated carbonyl compound. Subsequent acid-catalyzed cyclization and dehydration, followed by oxidation, yields the quinoline ring. The use of a mild oxidizing agent is crucial to prevent unwanted side reactions.

Table 1: Key Reactants in Modified Skraup Synthesis for 3-methylquinolin-8-ol

ReactantRole
2-AminophenolProvides the benzene (B151609) ring and the amino group for cyclization, and the hydroxyl group at the C-8 position.
CrotonaldehydeActs as the three-carbon unit to form the pyridine (B92270) ring, introducing the methyl group at the C-3 position.
Sulfuric AcidServes as a dehydrating agent and a catalyst for the cyclization reaction.
Oxidizing Agent (e.g., nitrobenzene)Facilitates the final aromatization step to form the stable quinoline ring system.

This method is advantageous due to the commercial availability of the starting materials. However, the reaction conditions are often harsh and can lead to charring, necessitating careful control of temperature and the rate of addition of reactants. chempedia.info

The Friedländer synthesis offers an alternative and often milder route to quinolines. biosynce.com This method involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group. nih.govresearchgate.net To synthesize 3-methylquinolin-8-ol, a suitable 2-aminoaryl carbonyl compound, such as 2-amino-3-hydroxybenzaldehyde, could be reacted with propionaldehyde (B47417).

The reaction is typically catalyzed by either an acid or a base. The initial step is an aldol-type condensation between the enolate of propionaldehyde and the carbonyl group of the 2-aminoaryl compound. This is followed by an intramolecular cyclization via Schiff base formation and subsequent dehydration to yield the quinoline ring.

Table 2: Potential Reactants for Friedländer Synthesis of 3-methylquinolin-8-ol

2-Aminoaryl Carbonyl ComponentMethylene ComponentProduct
2-Amino-3-hydroxybenzaldehydePropionaldehyde3-Methylquinolin-8-ol
2-Amino-3-hydroxyacetophenoneAcetaldehyde2,3-Dimethylquinolin-8-ol (illustrative, not the target)

A significant advantage of the Friedländer synthesis is the unambiguous positioning of substituents on the resulting quinoline ring, as the substitution pattern is determined by the starting materials. libretexts.org However, the availability of appropriately substituted 2-aminoaryl aldehydes or ketones can be a limiting factor.

Targeted Bromination Protocols for the Quinoline Core

Once the 3-methylquinolin-8-ol scaffold is synthesized, the next critical step is the introduction of a bromine atom at the C-6 position. This is typically achieved through electrophilic aromatic substitution.

The quinoline ring system is susceptible to electrophilic attack. The hydroxyl group at the C-8 position is a strongly activating, ortho-, para-directing group. biosynce.comlibretexts.orglibretexts.org This means it directs incoming electrophiles, such as a bromonium ion (Br+), to the positions ortho (C-7) and para (C-6) to itself. The methyl group at C-3 is a weakly activating group and will have a lesser influence on the regioselectivity of the benzene ring compared to the powerful hydroxyl group.

Common brominating agents used for this purpose include molecular bromine (Br₂) in a suitable solvent, or N-bromosuccinimide (NBS). The choice of solvent and reaction conditions can significantly influence the outcome of the reaction.

Achieving selective bromination at the C-6 position in the presence of the highly activating C-8 hydroxyl group presents a significant challenge. The ortho positions (C-5 and C-7) are also activated, and direct bromination of 8-hydroxyquinoline (B1678124) often leads to a mixture of 5-bromo, 7-bromo, and 5,7-dibromo derivatives. acgpubs.org

To favor bromination at the C-6 (para) position and prevent di-substitution, a common strategy is to protect the C-8 hydroxyl group. By converting the hydroxyl group into a less activating ether, such as a methoxy (B1213986) or benzyloxy group, its directing influence is moderated. This can lead to a more controlled bromination. For instance, the bromination of 8-methoxyquinoline (B1362559) has been shown to regioselectively yield the 5-bromo derivative, indicating that steric hindrance and electronic effects can be finely tuned. acgpubs.org

A potential synthetic route would therefore involve:

Protection of the hydroxyl group: Conversion of the 8-hydroxyl group of 3-methylquinolin-8-ol to an ether (e.g., methoxy ether using dimethyl sulfate).

Bromination: Electrophilic bromination of the protected 8-methoxy-3-methylquinoline. Under these conditions, the para-directing effect of the methoxy group should favor the formation of 6-bromo-8-methoxy-3-methylquinoline.

Deprotection: Cleavage of the ether linkage to regenerate the hydroxyl group, yielding the final product, this compound.

Introduction of the Hydroxyl Group at C-8

In the context of the synthetic strategies discussed, the hydroxyl group at the C-8 position is typically incorporated from the outset by using a starting material that already contains this functionality. In the Skraup synthesis, 2-aminophenol is the key precursor that provides the C-8 hydroxyl group. wikipedia.org Similarly, in a potential Friedländer synthesis, a 2-aminoaryl aldehyde or ketone bearing a hydroxyl group at the appropriate position (e.g., 2-amino-3-hydroxybenzaldehyde) would be employed. nih.gov

Introducing the hydroxyl group at a later stage of the synthesis is generally a more complex and less efficient approach for this particular target molecule.

Synthetic Routes for 8-Hydroxyquinoline Scaffold Formation

The formation of the fundamental 8-hydroxyquinoline scaffold is a critical first step in the synthesis of this compound. Several classical named reactions in organic chemistry provide effective routes to this bicyclic heterocycle, primarily by constructing the pyridine ring onto a pre-existing benzene derivative.

The Skraup synthesis is a widely utilized method for quinoline synthesis. In the context of 8-hydroxyquinoline, this reaction typically involves the cyclization of an o-aminophenol with glycerol in the presence of a dehydrating agent, such as concentrated sulfuric acid, and an oxidizing agent. The glycerol dehydrates to form acrolein, which then undergoes a Michael addition with the o-aminophenol. Subsequent cyclization and oxidation lead to the formation of the 8-hydroxyquinoline ring system.

Another important method is the Friedländer synthesis , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. For the synthesis of an 8-hydroxyquinoline derivative, a suitably substituted 2-aminobenzaldehyde or 2-aminoketone would be reacted with a carbonyl compound. The reaction is typically catalyzed by either an acid or a base.

The Doebner-von Miller reaction is a modification of the Skraup synthesis that utilizes α,β-unsaturated carbonyl compounds reacting with anilines. This reaction, also known as the Skraup-Doebner-Von Miller quinoline synthesis, provides another avenue for the construction of the quinoline core.

The Combes quinoline synthesis involves the reaction of anilines with β-diketones in the presence of an acid catalyst to form substituted quinolines. By selecting the appropriate substituted aniline and β-diketone, this method can be adapted for the synthesis of the 8-hydroxyquinoline scaffold.

Synthetic RouteKey ReactantsTypical Conditions
Skraup Synthesis o-Aminophenol, GlycerolConcentrated H₂SO₄, Oxidizing agent
Friedländer Synthesis 2-Aminoaryl aldehyde/ketone, Carbonyl with α-methyleneAcid or base catalysis
Doebner-von Miller Reaction Aniline, α,β-Unsaturated carbonylAcid catalysis
Combes Synthesis Aniline, β-DiketoneAcid catalysis

Functional Group Interconversions Leading to the 8-Hydroxyl Moiety

In some synthetic strategies, the 8-hydroxyquinoline scaffold is not constructed directly but is instead formed through the interconversion of other functional groups on a pre-existing quinoline ring. These methods provide alternative pathways to the desired 8-hydroxyl moiety.

One such method is the diazotization of 8-aminoquinoline . In this process, the amino group at the C-8 position is converted into a diazonium salt using a reagent like sodium nitrite (B80452) in an acidic medium. The resulting diazonium salt is then hydrolyzed, typically by heating in the presence of water or an aqueous acid, to yield 8-hydroxyquinoline.

Another approach is the alkali fusion of quinoline-8-sulfonic acid . This reaction involves heating quinoline-8-sulfonic acid with a strong base, such as sodium hydroxide, to high temperatures. The sulfonate group is displaced by a hydroxyl group, leading to the formation of 8-hydroxyquinoline after an acidic workup.

The hydrolysis of 8-chloroquinoline also presents a viable route. The chlorine atom at the C-8 position can be displaced by a hydroxyl group through nucleophilic aromatic substitution. This transformation typically requires harsh conditions, such as high temperatures and pressures, and may be facilitated by the presence of a copper catalyst.

Interconversion MethodStarting MaterialKey Reagents
Diazotization and Hydrolysis8-AminoquinolineNaNO₂, Acid; then H₂O, heat
Alkali FusionQuinoline-8-sulfonic acidNaOH, high temperature
Hydrolysis8-ChloroquinolineStrong base, heat, pressure (optional catalyst)

Methylation at C-3: Synthetic Pathways and Precursors

Introducing a methyl group at the C-3 position of the quinoline ring is a key step in the synthesis of this compound. This can be achieved either by direct methylation of a pre-formed quinoline scaffold or by utilizing precursors that already contain the C-3 methyl group during the ring-forming reaction.

Strategies for Direct C-3 Methylation

Direct C-H methylation of heterocyclic compounds can be challenging due to issues with regioselectivity. While methods for direct C-H functionalization of quinolines are an active area of research, achieving selective methylation at the C-3 position of an 8-hydroxyquinoline derivative can be difficult. Radical methylation approaches or transition-metal-catalyzed C-H activation could potentially be employed, but these methods often require specific directing groups to achieve the desired regioselectivity, and may not be compatible with the other functional groups present in the molecule.

Utilization of Precursors Bearing a C-3 Methyl Group

A more common and reliable strategy for introducing a methyl group at the C-3 position is to incorporate it during the construction of the quinoline ring. The Friedländer synthesis is particularly well-suited for this approach. By reacting a 2-aminoaryl aldehyde or ketone with a ketone that has a methyl group adjacent to the carbonyl, such as propanone or butanone, the resulting quinoline will have a methyl group at the C-3 position. For the synthesis of this compound, a precursor such as 2-amino-5-bromobenzaldehyde (B112427) or a related ketone could be condensed with a methyl ketone.

Advanced Synthetic Transformations for this compound and its Derivatives

With the this compound core structure in hand, further functionalization can be achieved through advanced synthetic transformations, particularly at the bromine-substituted C-6 position. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose, allowing for the introduction of a wide variety of substituents.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Functionalization at the Bromine Site

The bromine atom at the C-6 position of the quinoline ring is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura reaction is a prominent example, involving the coupling of the bromoquinoline with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups, making it suitable for the late-stage functionalization of complex molecules.

The general scheme for a Suzuki-Miyaura coupling on a 6-bromoquinoline (B19933) derivative is as follows:

6-Bromoquinoline Derivative + R-B(OR')₂ --(Pd catalyst, Base)--> 6-R-Quinoline Derivative

Where R can be an aryl, heteroaryl, vinyl, or alkyl group. The choice of palladium catalyst, ligands, base, and solvent is crucial for the success of the reaction and needs to be optimized for the specific substrate. The hydroxyl group at the C-8 position may require protection prior to the cross-coupling reaction to prevent interference with the catalytic cycle.

Other palladium-catalyzed reactions such as the Heck reaction (coupling with alkenes) and the Sonogashira reaction (coupling with terminal alkynes) can also be employed to introduce further diversity at the C-6 position of the this compound scaffold.

Cross-Coupling ReactionCoupling PartnerBond Formed
Suzuki-Miyaura Organoboron reagent (e.g., boronic acid)C-C (aryl, heteroaryl, etc.)
Heck AlkeneC-C (vinyl)
Sonogashira Terminal alkyneC-C (alkynyl)

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom at the C-6 position of the quinoline ring is a key site for introducing structural diversity through nucleophilic substitution reactions. While direct studies on this compound are not extensively detailed in available literature, the reactivity of other bromoquinoline derivatives provides a strong precedent for these transformations. Generally, the bromine atom on the quinoline core can be replaced by various nucleophiles, often facilitated by a catalyst.

These reactions are influenced by the electronic properties of the quinoline ring. The presence of the nitrogen atom and other substituents, like the methyl and hydroxyl groups, can modulate the reactivity of the C-Br bond. For instance, in related brominated quinolines, the bromine atom has been successfully substituted with groups such as cyano and methoxy, indicating the versatility of this position for functionalization researchgate.net. Such substitutions are pivotal in synthesizing a range of derivatives with potentially altered chemical and biological properties.

Functionalization of the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group at the C-8 position offers another reactive handle for derivatization through reactions like etherification and esterification. These functionalizations are common strategies for modifying phenolic compounds to alter their physicochemical properties, such as solubility, stability, and interaction with biological targets.

Etherification: This process involves converting the hydroxyl group into an ether. A typical method is the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a base to form an alkoxide, which then reacts with an alkyl halide. For example, 8-hydroxyquinoline derivatives can be alkylated using reagents like 1,3-dibromopropane (B121459) in the presence of a base and a phase-transfer catalyst mdpi.com.

Esterification: The hydroxyl group can also be converted into an ester by reacting it with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride). This reaction is often catalyzed by an acid or a coupling agent. These ester derivatives can serve as prodrugs or as intermediates for further synthetic transformations.

The table below summarizes potential functionalization reactions for the hydroxyl group based on general reactivity of 8-hydroxyquinolines.

Reaction TypeReagentsFunctional Group Introduced
EtherificationAlkyl halide (e.g., CH₃I), Base (e.g., NaH)Alkoxy (-OR)
EsterificationAcyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine)Ester (-OC(O)R)
SulfonylationSulfonyl chloride (e.g., TsCl), Base (e.g., TEA)Sulfonate ester (-OSO₂R)

Multi-Component Reactions for Complex Derivative Synthesis

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, incorporating substantial portions of all starting materials. rsc.org While specific MCRs involving this compound as a starting material are not prominently documented, the 8-hydroxyquinoline scaffold is a known participant in such reactions.

One notable example is the Betti reaction, a Mannich-type reaction where 8-hydroxyquinoline, an aldehyde, and an amine react to form aminomethylated derivatives. rsc.org This reaction demonstrates the potential to introduce complex side chains at the C-7 position, adjacent to the hydroxyl group. The versatility of MCRs allows for the rapid generation of diverse chemical libraries from simple precursors, making it a powerful tool in drug discovery and materials science. rsc.org The application of such strategies could enable the synthesis of novel and complex derivatives starting from the this compound core.

Considerations for Scalable and Sustainable Synthesis of this compound

The transition from laboratory-scale synthesis to industrial production requires careful consideration of scalability and sustainability. For quinoline derivatives, this involves addressing challenges such as harsh reaction conditions, use of hazardous reagents, and poor yields that can hinder large-scale manufacturing. researchgate.net

Scalability: Key challenges in scaling up the synthesis of quinoline derivatives include managing reaction temperatures, ensuring efficient mixing, and handling potentially hazardous intermediates or reagents. researchgate.net Traditional methods like the Skraup or Doebner-von Miller syntheses often involve high temperatures and strong acids, which can be problematic on an industrial scale. tandfonline.com Developing robust and reproducible processes is crucial for ensuring consistent product quality and yield.

Sustainable Synthesis (Green Chemistry): There is a growing emphasis on developing environmentally friendly synthetic routes for quinoline compounds. nih.gov Green chemistry principles focus on minimizing waste, reducing energy consumption, and using less hazardous substances. researchgate.netbenthamdirect.com Key strategies include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more benign alternatives like water or ethanol (B145695). researchgate.net

Catalysis: Employing catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents. This includes the use of heterogeneous catalysts that can be easily recovered and reused. ijpsjournal.com

Energy Efficiency: Utilizing energy-efficient techniques such as microwave irradiation or ultrasound to shorten reaction times and reduce energy consumption. tandfonline.combenthamdirect.com

Atom Economy: Designing synthetic routes, such as multi-component reactions, that maximize the incorporation of starting materials into the final product, thus minimizing waste. rsc.org

By integrating these principles, the synthesis of this compound and its derivatives can be made more economically viable and environmentally responsible. nih.govbenthamdirect.com

Chemical Reactivity and Derivatization Studies of 6 Bromo 3 Methylquinolin 8 Ol

Reactivity Profiles of the Bromine Moiety at C-6

The bromine atom at the C-6 position of the quinoline (B57606) ring is a versatile handle for introducing new functionalities through cross-coupling and nucleophilic substitution reactions.

Mechanisms of Cross-Coupling Reactions (e.g., C-C, C-N, C-O bond formation)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds at the C-6 position of the quinoline core. nih.gov These reactions typically involve an oxidative addition of the aryl bromide to a low-valent palladium catalyst, followed by transmetalation with a suitable coupling partner and reductive elimination to afford the desired product and regenerate the catalyst.

Suzuki-Miyaura Coupling: This reaction is widely used for the formation of C-C bonds by coupling the bromoquinoline with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. db-thueringen.demdpi.com The reaction of 6-bromo-3-methylquinolin-8-ol with an arylboronic acid, for example, would yield a 6-aryl-3-methylquinolin-8-ol derivative. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. scispace.com

Sonogashira Coupling: For the formation of C-C triple bonds, the Sonogashira coupling is employed, which couples the bromoquinoline with a terminal alkyne. soton.ac.uk This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. db-thueringen.de

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the bromoquinoline with an amine in the presence of a palladium catalyst and a strong base. beilstein-journals.org This method is effective for coupling with a wide range of primary and secondary amines.

Ullmann Condensation: C-O bond formation can be achieved through the Ullmann condensation, which involves the copper-catalyzed reaction of the bromoquinoline with an alcohol or phenol.

The following interactive table summarizes various cross-coupling reactions applicable to 6-bromoquinolines.

Cross-Coupling ReactionBond FormedCoupling PartnerCatalyst System
Suzuki-MiyauraC-COrganoboron ReagentPalladium catalyst and base
SonogashiraC-C (alkyne)Terminal AlkynePalladium and Copper(I) catalysts, base
Buchwald-HartwigC-NAminePalladium catalyst and strong base
Ullmann CondensationC-OAlcohol/PhenolCopper catalyst

Reactivity in Nucleophilic Aromatic Substitution

Aromatic rings are generally nucleophilic; however, they can undergo nucleophilic substitution if they possess the right substituents. wikipedia.org Nucleophilic aromatic substitution (SNA) on the quinoline ring at the C-6 position is facilitated by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. libretexts.orglibretexts.org The reaction proceeds through an addition-elimination mechanism where a nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate, followed by the departure of the bromide ion. youtube.com

The presence of a nitro group ortho or para to the bromine atom significantly activates the ring towards nucleophilic attack. semanticscholar.org For instance, nitration of a 6-bromoquinoline (B19933) derivative could facilitate the subsequent displacement of the bromine by nucleophiles like morpholine or piperazine. semanticscholar.org

While the SNAr mechanism is common, some nucleophilic aromatic substitutions may proceed through a concerted mechanism, particularly with less stabilized intermediates or good leaving groups. nih.gov

Transformational Chemistry of the Hydroxyl Group at C-8

The hydroxyl group at the C-8 position of this compound is a key functional group that influences the molecule's properties and reactivity.

Acid-Base Equilibrium and Tautomeric Forms of the Hydroxyl Group

Similar to other 8-hydroxyquinoline (B1678124) derivatives, this compound can exist in an equilibrium between its hydroxyl form and a zwitterionic form where the phenolic proton has transferred to the quinoline nitrogen. rroij.comscispace.com This equilibrium is influenced by the solvent and pH. The hydroxyl group imparts phenolic properties to the molecule. rroij.com

The existence of different tautomeric forms, such as enol and keto forms, can be significant in related hydroxyquinoline systems. beilstein-journals.org The relative stability of these tautomers can be influenced by substituents and the surrounding environment. researchgate.net

Condensation and Alkylation Reactions Involving -OH

The hydroxyl group at C-8 can readily undergo various condensation and alkylation reactions.

Alkylation: The hydroxyl group can be alkylated using various alkyl halides in the presence of a base to form the corresponding ether derivatives. For example, reaction with propargyl bromide under phase-transfer conditions can yield the propargyl ether. chimia.ch

Mannich Reaction: The Mannich reaction is a prominent transformation for 8-hydroxyquinolines, involving the aminomethylation of the phenolic ring. mdpi.com This reaction typically involves formaldehyde and a primary or secondary amine, leading to the introduction of an aminoalkyl group at the C-7 position, ortho to the hydroxyl group. nih.gov

Esterification: The hydroxyl group can be esterified by reacting with acyl chlorides or anhydrides to form the corresponding esters.

Chemical Transformations at the C-3 Methyl Group

The methyl group at the C-3 position of the quinoline ring, while generally less reactive than the other functional groups, can undergo certain transformations.

Functionalization of methyl groups on quinoline rings, particularly at the C-2 and C-8 positions, has been a subject of study. thieme-connect.deresearchgate.net These transformations often involve metal-catalyzed or metal-free C(sp³)–H functionalization. For instance, oxidation of a methyl group at the C-2 position of an 8-hydroxyquinoline derivative with selenium dioxide can yield the corresponding aldehyde. nih.gov While specific studies on the C-3 methyl group of this compound are not detailed in the provided context, the principles of C-H activation and functionalization could potentially be applied.

Selective Oxidation Reactions to Carboxylic Acids or Aldehydes

The conversion of the methyl group at the C3 position to a carboxylic acid or an aldehyde represents a significant synthetic transformation. However, achieving this selectively is challenging due to the potential for over-oxidation or degradation of the quinoline ring, especially under harsh conditions. researchgate.netyoutube.com

Generally, the oxidation of methyl groups on N-heteroaromatic rings requires carefully chosen reagents to avoid unwanted side reactions. Strong oxidizing agents like hot, alkaline potassium permanganate (KMnO₄) can convert methylquinolines to their corresponding carboxylic acids, but this method carries a significant risk of oxidizing the electron-rich benzene (B151609) portion of the quinoline system, potentially leading to ring cleavage. youtube.com

More controlled, metal-free oxidation methods have been developed for other methylquinoline isomers. For instance, hypervalent iodine(III) reagents have been successfully used to convert 4-methylquinolines into quinoline-4-carbaldehydes. researchgate.net This approach highlights the difficulty in stopping the oxidation at the aldehyde stage, as the aldehyde products are often more susceptible to further oxidation than the starting methyl group. researchgate.net Another method involves using an iodine-catalyzed system with dimethyl sulfoxide (DMSO) and molecular oxygen. researchgate.net

For this compound, the presence of the strongly activating hydroxyl group at C8 and the deactivating bromo group at C6 would further complicate oxidation reactions. The hydroxyl group enhances the nucleophilicity of the benzene ring, making it more susceptible to oxidative degradation. Therefore, a successful strategy would likely require mild and highly selective reagents that specifically target the C-H bonds of the methyl group.

Table 1: Representative Oxidation Methods for Methylquinolines

Reagent/System Product Target Isomer Notes
Hot Alkaline KMnO₄ Carboxylic Acid 2-Methylquinoline Harsh conditions, risk of ring degradation youtube.com
Hypervalent Iodine(III) Aldehyde 4-Methylquinoline Metal-free, mild conditions, risk of over-oxidation researchgate.net
I₂/DMSO/O₂ Aldehyde General Methyl-N-Heterocycles Metal-free, catalytic system researchgate.net
Laccase Enzymes Aldehyde Aromatic Methyl Groups Biocatalytic, high selectivity science.gov

Halogenation of the Methyl Group

Halogenation of the C3 methyl group can be achieved via a free-radical mechanism, a reaction analogous to benzylic halogenation. wikipedia.org The reagent of choice for this transformation is typically N-Bromosuccinimide (NBS), which provides a low, constant concentration of bromine radicals, minimizing competitive electrophilic addition to the aromatic rings. masterorganicchemistry.com The reaction, known as the Wohl-Ziegler reaction, is typically initiated by UV light or a radical initiator like azobisisobutyronitrile (AIPC) in a non-polar solvent such as carbon tetrachloride (CCl₄). wikipedia.orgwikipedia.org

Studies on related quinoline structures support the feasibility of this reaction. For example, the reaction of 8-methyl quinoline with a brominating agent under radical conditions resulted in the formation of the 8-(bromomethyl)quinoline as the major product. rsc.org This demonstrates that the methyl group on a quinoline ring is susceptible to free-radical halogenation.

In the case of this compound, the C3 methyl group is in a "benzylic-like" position relative to the quinoline's aromatic system, making it a suitable candidate for this reaction. The use of NBS under strict radical conditions is crucial to prevent electrophilic aromatic substitution, an alternative pathway where bromine would attack the electron-rich positions of the quinoline ring.

Table 2: Conditions for Benzylic-like Bromination

Reagent Initiator Solvent Reaction Type Product
N-Bromosuccinimide (NBS) UV light or AIPC CCl₄ Free-radical substitution masterorganicchemistry.comwikipedia.org 3-(Bromomethyl) derivative

Electrophilic and Nucleophilic Substitution Patterns on the Quinoline Ring System

The substitution of hydrogen atoms on the quinoline ring of this compound is directed by the electronic properties of the existing substituents.

Electrophilic Substitution: The quinoline ring system consists of a deactivated pyridine (B92270) ring and a generally more reactive benzene ring. graduatecollege.ac.in In this compound, the 8-hydroxyl group is a powerful activating ortho-, para-directing group, while the 6-bromo group is a deactivating ortho-, para-director. biosynce.comlibretexts.orglumenlearning.com The combined effect strongly activates the benzene ring for electrophilic attack.

The directing influences are as follows:

8-OH group (activating): Directs electrophiles to the ortho-position (C7) and the para-position (C5).

6-Br group (deactivating): Directs electrophiles to its ortho-position (C5 and C7).

3-CH₃ group (activating): Weakly directs to its ortho-positions (C2 and C4).

Considering these effects, the most activated and sterically accessible positions for an incoming electrophile are C5 and C7. Theoretical studies on 8-hydroxyquinoline have confirmed that electrophilic attack is most favorable at these positions. orientjchem.orgresearchgate.net Experimental work on various 8-substituted quinolines has established protocols for regioselective halogenation at the C5 position, further underscoring its reactivity. rsc.orgresearchgate.net

Nucleophilic Substitution: Nucleophilic aromatic substitution (SₙAr) typically requires a good leaving group (such as the bromo group at C6) and the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to it. wikipedia.orglibretexts.org These activating groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. libretexts.org

The this compound molecule lacks strong electron-withdrawing groups. In fact, the hydroxyl and methyl groups are electron-donating, which deactivates the ring toward nucleophilic attack. Therefore, the bromo group at the C6 position is not expected to be readily displaced by nucleophiles under standard SₙAr conditions.

Chelation and Coordination Chemistry of this compound

Like its parent compound, 8-hydroxyquinoline, this compound is an excellent chelating agent for a wide variety of metal ions. scispace.comrroij.com

Ligand Design Principles and Coordination Capabilities

The chelating ability of 8-hydroxyquinoline derivatives is rooted in their structure as monoprotic, bidentate ligands. scirp.org The term "bidentate" indicates that the ligand binds to a central metal ion through two donor atoms. The molecule is designed such that these donor atoms are positioned to form a stable, five-membered ring upon coordination with a metal ion. nih.gov This structural arrangement, featuring a deprotonated hydroxyl group and a nitrogen atom, is a classic motif in coordination chemistry, making 8-hydroxyquinoline derivatives versatile ligands for numerous metal ions, including transition metals and main group elements. scispace.commdpi.com

Role of the Hydroxyl and Nitrogen Atoms in Metal Complex Formation

The formation of a metal complex with this compound involves two key atoms:

The Nitrogen Atom (N1): The lone pair of electrons on the quinoline nitrogen atom acts as a Lewis base, donating electron density to an empty orbital of the metal ion to form a coordinate covalent bond.

The Hydroxyl Oxygen Atom (O8): The hydroxyl group at the C8 position is acidic. In the presence of a metal ion, it deprotonates to form an alkoxide. This negatively charged oxygen atom then acts as the second donor site, binding strongly to the positively charged metal center. scirp.org

This dual-binding action creates a stable five-membered chelate ring, significantly enhancing the stability of the resulting complex compared to coordination with monodentate ligands. The stoichiometry of these complexes is typically 1:2 or 1:3 (metal to ligand), depending on the coordination number and oxidation state of the metal ion. For example, a divalent metal ion like Cu(II) often forms a 1:2 complex, which can adopt a square planar or an octahedral geometry if additional ligands like water molecules are also coordinated. scirp.org

Advanced Spectroscopic and Structural Elucidation of 6 Bromo 3 Methylquinolin 8 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 6-Bromo-3-methylquinolin-8-ol, a combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

Proton NMR (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The chemical shifts (δ) are influenced by the electron density around the proton, with electron-withdrawing groups generally causing a downfield shift (higher δ value) and electron-donating groups causing an upfield shift (lower δ value).

In the aromatic region of the spectrum, distinct signals are expected for the protons on the quinoline (B57606) ring system. The proton at position 2 (H-2) and the proton at position 4 (H-4) typically appear as singlets or narrow doublets, with their chemical shifts influenced by the nitrogen atom and the methyl group. The protons on the benzene (B151609) ring, H-5 and H-7, will show characteristic splitting patterns based on their coupling with each other. The presence of the bromine atom at position 6 will cause a downfield shift for the adjacent protons. The hydroxyl proton at position 8 (-OH) will likely appear as a broad singlet, and its chemical shift can be concentration and solvent dependent. The methyl group protons (-CH₃) at position 3 will appear as a distinct singlet in the upfield region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.5 - 8.7s-
H-47.2 - 7.4s-
H-57.6 - 7.8d~2.0
H-77.4 - 7.6d~2.0
8-OH9.0 - 10.0br s-
3-CH₃2.4 - 2.6s-

Note: Predicted values are based on the analysis of similar quinoline derivatives. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment.

The carbon atoms of the quinoline ring will resonate in the aromatic region (typically δ 110-160 ppm). The carbon bearing the hydroxyl group (C-8) and the carbon attached to the nitrogen (C-8a) will appear at lower field due to the electronegativity of the heteroatoms. The carbon atom bonded to the bromine (C-6) will also be shifted downfield. The quaternary carbons (C-3, C-6, C-8, C-4a, C-8a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The methyl carbon (-CH₃) will appear at a characteristic upfield chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2148 - 152
C-3130 - 134
C-4125 - 129
C-4a138 - 142
C-5118 - 122
C-6115 - 119
C-7128 - 132
C-8150 - 154
C-8a140 - 144
3-CH₃18 - 22

Note: Predicted values are based on the analysis of similar quinoline derivatives. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between adjacent protons, such as between H-5 and H-7, helping to confirm their positions on the benzene ring. doi.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). doi.org This allows for the direct assignment of the carbon signals for all protonated carbons by correlating them to their attached, and already assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). doi.org This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For instance, correlations from the methyl protons to C-2, C-3, and C-4 would confirm the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This is valuable for determining the stereochemistry and conformation of a molecule. In the case of this compound, NOESY could show correlations between the methyl protons and the H-4 proton, providing information about their spatial proximity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₀H₈BrNO), the exact mass can be calculated and compared to the experimentally measured value to confirm the molecular formula. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks in the mass spectrum separated by two mass units.

Table 3: Predicted HRMS Data for this compound

IonCalculated m/z ([M+H]⁺) for C₁₀H₉⁷⁹BrNO⁺Calculated m/z ([M+H]⁺) for C₁₀H₉⁸¹BrNO⁺
[M+H]⁺237.9862239.9841

Note: These are calculated exact masses for the protonated molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It can be used to assess the purity of a sample of this compound and to identify any impurities or related components. The gas chromatogram would show a peak for the main compound, and the retention time can be used for identification. The mass spectrometer then provides a mass spectrum for the compound as it elutes from the GC column, confirming its identity through its molecular ion and fragmentation pattern. Common fragmentation pathways for quinoline derivatives may involve the loss of the methyl group, bromine atom, or cleavage of the quinoline ring system.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The infrared and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its key functional groups. Based on studies of similar quinoline derivatives, the anticipated vibrational frequencies for these groups are summarized below. mdpi.com

The O-H stretching vibration of the hydroxyl group is typically observed as a broad band in the IR spectrum, generally in the region of 3400-3650 cm⁻¹. The C-Br stretching frequency is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹. The C=N stretching vibration within the quinoline ring system usually appears in the 1500-1650 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the in-plane and out-of-plane bending vibrations occur at lower wavenumbers. rroij.comuni.lu

Interactive Data Table: Anticipated Vibrational Frequencies for Key Functional Groups

Functional Group Type of Vibration Approximate Wavenumber (cm⁻¹) Expected Intensity
O-H Stretching 3400-3650 Medium to Strong, Broad (IR)
Aromatic C-H Stretching 3000-3100 Medium to Weak
C=N (in-ring) Stretching 1500-1650 Medium to Strong
C=C (in-ring) Stretching 1400-1600 Medium to Strong
C-Br Stretching 500-600 Medium to Strong
C-H In-plane bending 1000-1300 Medium
C-H Out-of-plane bending 750-900 Strong (IR)

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic structure of conjugated systems like this compound. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones, providing information about the electronic transitions within the molecule.

The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions arising from the conjugated quinoline ring system. Studies on the parent 8-hydroxyquinoline (B1678124) show characteristic absorption bands in the UV region. The introduction of a bromine atom and a methyl group will likely cause shifts in the positions and intensities of these absorption maxima (λmax). Generally, halogen substituents can induce a bathochromic (red) shift due to their ability to donate lone pair electrons into the π-system, while the methyl group, being a weak electron-donating group, would also contribute to a slight red shift.

A closely related compound, 5,7-dibromo-8-hydroxy quinoline, exhibits absorption bands that can be attributed to π → π* transitions. mdpi.comresearchgate.net It is reasonable to infer that this compound will display similar electronic transitions. The extended conjugation of the bicyclic aromatic system results in multiple absorption bands, often referred to as the α, p, and β bands in the Clar nomenclature for polycyclic aromatic hydrocarbons, although the presence of the heteroatom and substituents complicates this simple picture.

Solvatochromism, the change in the color of a substance when it is dissolved in different solvents, is a phenomenon that can provide valuable information about the nature of the electronic transitions and the polarity of the molecule in its ground and excited states. For 8-hydroxyquinoline derivatives, the absorption spectra are known to be sensitive to the polarity of the solvent. mdpi.com

In a study of 5,7-dibromo-8-hydroxy quinoline, the absorption maxima were observed to shift in solvents of different polarities such as ethanol (B145695), methanol (B129727), and water. mdpi.com This solvatochromic behavior is indicative of a change in the dipole moment of the molecule upon electronic excitation. A positive solvatochromism (bathochromic shift with increasing solvent polarity) suggests that the excited state is more polar than the ground state. Conversely, a negative solvatochromism (hypsochromic or blue shift) indicates a less polar excited state. For this compound, it is anticipated that the presence of the hydroxyl group and the nitrogen heteroatom will lead to significant interactions with polar solvents, resulting in observable solvatochromic shifts.

Interactive Data Table: Expected Solvatochromic Effects on λmax

Solvent Polarity (Dielectric Constant) Expected Shift in λmax Rationale
Hexane Low (~1.9) Baseline Non-polar reference
Dichloromethane Medium (~9.1) Bathochromic Shift Increased stabilization of polar excited state
Ethanol High (~24.5) Further Bathochromic Shift Stronger hydrogen bonding and dipole-dipole interactions
Water Very High (~80.1) Significant Bathochromic Shift Maximum stabilization of the polar excited state

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic methods provide valuable information about molecular structure, X-ray crystallography offers an unambiguous determination of the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound is not available in the Cambridge Crystallographic Data Centre (CCDC), the analysis of crystal structures of related compounds can provide a reliable model for its expected solid-state packing and hydrogen bonding motifs.

Single-Crystal X-ray Diffraction Analysis of Molecular Geometry and Conformation

As of the latest available data, no single-crystal X-ray diffraction studies for this compound have been reported in peer-reviewed literature. Consequently, experimentally determined data regarding its molecular geometry, bond lengths, bond angles, and conformational parameters are not available. The precise three-dimensional arrangement of the atoms and the planarity of the quinoline ring system for this specific compound remain to be elucidated through future crystallographic analysis.

Investigation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

In the absence of single-crystal X-ray diffraction data, the crystal packing and specific intermolecular interactions for this compound cannot be described. Detailed analysis of phenomena such as hydrogen bonding (potentially involving the 8-hydroxyl group and the quinoline nitrogen), halogen bonding (involving the bromine atom), and π-π stacking interactions, which are crucial for understanding the solid-state architecture, awaits experimental structure determination.

Electrochemical Characterization

The electrochemical properties of this compound have not been detailed in the scientific literature. Investigations into its behavior as an electroactive species are required to understand its potential applications in fields such as electrochemistry and materials science.

Redox Potentials and Electrochemical Behavior

Specific data on the redox potentials and general electrochemical behavior of this compound are currently unavailable. The oxidation and reduction potentials, which are fundamental to understanding the molecule's electron-transfer properties, have not been experimentally measured or reported.

Cyclic Voltammetry Studies

No cyclic voltammetry studies for this compound have been published. Therefore, data from voltammetric analysis, which would provide insights into the reversibility of redox processes, electron transfer kinetics, and the stability of electrochemically generated species, is not available.

Computational and Theoretical Investigations of 6 Bromo 3 Methylquinolin 8 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 6-Bromo-3-methylquinolin-8-ol to predict a variety of properties. Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process systematically alters the molecular geometry to find the arrangement with the lowest potential energy. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable electronic state. DFT calculations have been shown to accurately predict the geometry of related quinoline (B57606) derivatives.

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through rotation around single bonds. For this compound, key rotations would be around the bonds connecting the methyl and hydroxyl groups to the quinoline ring. By calculating the energy of different conformers, it is possible to identify the lowest-energy conformation and understand the energy barriers between different spatial arrangements. This analysis is crucial as the biological activity and reactivity of a molecule can be highly dependent on its preferred conformation.

Table 1: Representative Optimized Geometrical Parameters for Quinoline Derivatives (Illustrative)
ParameterTypical Calculated Value (Å or °)Methodology
C-C (aromatic) Bond Length1.37 - 1.42 ÅDFT/B3LYP
C-N (in ring) Bond Length~1.37 ÅDFT/B3LYP
C-Br Bond Length~1.90 ÅDFT/B3LYP
C-O (hydroxyl) Bond Length~1.36 ÅDFT/B3LYP
C-C-C (in ring) Bond Angle~120°DFT/B3LYP

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. The energies of these orbitals and the difference between them, the HOMO-LUMO energy gap (ΔE), are critical indicators of a molecule's chemical reactivity, kinetic stability, and electronic properties.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For the parent quinoline molecule, the HOMO-LUMO gap was calculated to be approximately 4.83 eV using DFT methods. The introduction of bromo, methyl, and hydroxyl substituents on the this compound structure is expected to alter the energies of these orbitals and thus modulate its reactivity. The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively.

Table 2: Frontier Molecular Orbital Energies and Energy Gap for Quinoline (for comparison)
OrbitalEnergy (eV)
HOMO-6.646
LUMO-1.816
Energy Gap (ΔE)4.83

Computational methods can predict spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of ¹H and ¹³C nuclei. Theoretical chemical shifts are calculated for the optimized molecular structure and are often compared with experimental values to confirm the proposed structure. Good correlations between calculated and experimental shifts have been demonstrated for a wide range of quinoline derivatives.

UV-Vis Absorption: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states. The calculation provides the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, TD-DFT can predict the λmax values corresponding to π → π* transitions, which are characteristic of aromatic systems.

Based on the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These indices provide a quantitative measure of the molecule's stability and reactivity.

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

Table 3: Global Reactivity Descriptors (Illustrative Formulas)
DescriptorFormula
Electronegativity (χ)- (EHOMO + ELUMO) / 2
Chemical Hardness (η)(ELUMO - EHOMO) / 2
Chemical Softness (S)1 / η
Electrophilicity Index (ω)χ² / (2η)

Molecular Dynamics (MD) Simulations

While DFT provides insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of how the molecule behaves in a specific environment, such as in a solvent like water.

For this compound, an MD simulation would typically involve placing the molecule in a simulated box of water molecules and running the simulation for a duration of nanoseconds. This allows for the investigation of:

Conformational Fluctuations: How the molecule's shape and conformation change over time due to thermal motion and interactions with the solvent.

Solvent Interactions: The simulation can reveal how the molecule interacts with surrounding water molecules, for instance, through hydrogen bonding at the hydroxyl group. The Root Mean Square Fluctuation (RMSF) can be analyzed to identify which parts of the molecule are more flexible or rigid.

These simulations are crucial for understanding how the molecule behaves in a biological context, such as its interaction with a protein binding site, and for bridging the gap between its static structure and its function.

Simulation of Intermolecular Interactions (e.g., Adsorption on Surfaces)

A thorough review of scientific databases and literature reveals a notable absence of specific studies focused on the simulation of intermolecular interactions, such as the adsorption of this compound on various surfaces. While computational methods like Molecular Dynamics (MD) and Monte Carlo (MC) simulations are standard approaches for investigating such phenomena for a wide range of molecules, their application to this particular compound has not been documented in publicly accessible research.

Such simulations would typically involve modeling the interactions between this compound and a defined surface (e.g., a metal or metal oxide) to elucidate adsorption energies, preferred binding sites, and the orientation of the molecule on the surface. This information is crucial for applications in areas like corrosion inhibition and catalysis. The lack of such studies indicates a research gap and an opportunity for future computational investigations.

Quantum Chemical Studies on Reaction Mechanisms and Pathways

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the mechanisms and pathways of chemical reactions. These studies can map out transition states, calculate activation energies, and provide a detailed understanding of reaction kinetics and thermodynamics.

However, a comprehensive search of the chemical literature indicates that no specific quantum chemical studies have been published on the reaction mechanisms and pathways involving this compound. Research in this area could explore, for example, the mechanisms of its synthesis, its degradation pathways, or its potential reactions with other molecules, which would be of significant academic and industrial interest.

Electron Density Distribution Analysis (e.g., Quantum Theory of Atoms in Molecules - QTAIM, Bader Analysis)

The analysis of electron density distribution provides deep insights into the nature of chemical bonds and non-covalent interactions within a molecule. Methodologies such as the Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Bader Analysis, are used to characterize bond critical points and analyze the topology of the electron density.

Despite the power of these analytical tools, there are no specific studies in the available scientific literature that report on the electron density distribution analysis of this compound. Such an analysis would be valuable for understanding the electronic effects of the bromo and methyl substituents on the quinolin-8-ol scaffold, including the nature of the intramolecular hydrogen bond and other non-covalent interactions that determine its three-dimensional structure and reactivity.

Quantitative Structure-Property Relationship (QSPR) Modeling for Academic Applications (e.g., predicting luminescence, corrosion inhibition efficiency)

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural features of molecules with their physicochemical properties. These models are valuable for predicting the properties of new compounds and for guiding the design of molecules with desired characteristics.

While QSPR models have been developed for predicting properties like luminescence and corrosion inhibition efficiency in various classes of organic compounds, no specific QSPR studies featuring this compound have been found in the literature. The development of QSPR models for quinoline derivatives could be a promising area of research, and this compound could serve as a valuable data point in the development and validation of such models. The table below illustrates hypothetical data that could be generated from future QSPR studies.

Table 1: Hypothetical QSPR Modeling Data for this compound

Property PredictionMolecular DescriptorsPredicted Value
Luminescence Quantum YieldHOMO-LUMO Gap, Dipole MomentData not available
Corrosion Inhibition Efficiency (%)EHOMO, ELUMO, Molecular VolumeData not available

Coordination Chemistry of 6 Bromo 3 Methylquinolin 8 Ol and Its Metal Complexes

Principles of Metal-Ligand Coordination with 6-Bromo-3-methylquinolin-8-ol

The coordination behavior of this compound is fundamentally dictated by its molecular structure, which features a bidentate chelation site and substituents that modulate its electronic and steric characteristics. researchgate.net

Chelation Sites and Metal Ion Binding Affinity

This compound, like its parent compound 8-hydroxyquinoline (B1678124) (8-HQ), is a potent chelating agent for a wide array of metal ions. scispace.comrroij.comnih.gov The primary chelation occurs through the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group at the 8-position. scispace.comrroij.com This arrangement forms a stable five-membered ring with the coordinated metal ion. The deprotonation of the hydroxyl group upon complexation results in a neutral ligand that can form strong covalent bonds with metal cations. scispace.comrroij.com

The affinity of this compound for different metal ions is influenced by factors such as the charge, size, and electronic configuration of the metal ion, as well as the pH of the medium. The stability of these metal complexes often follows the Irving-Williams series for divalent transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). researchgate.net This order is primarily attributed to the ligand field stabilization energy.

Influence of Substituents on Coordination Properties

The presence of the bromo and methyl groups on the quinoline ring significantly influences the coordination properties of the ligand.

Bromo Group at C-6: The electron-withdrawing nature of the bromine atom at the 6-position can affect the electron density of the quinoline ring system. This can modulate the basicity of the nitrogen atom and the acidity of the hydroxyl group, thereby influencing the metal-ligand bond strength. The position of the bromine atom is crucial; for instance, a bromine at the 5-position is noted to balance electronic and steric effects for efficient coordination.

Methyl Group at C-3: The electron-donating methyl group at the 3-position can increase the electron density on the quinoline ring, potentially enhancing the basicity of the nitrogen atom and strengthening the metal-nitrogen bond. The position of the methyl group also introduces steric effects that can influence the geometry of the resulting metal complexes. lookchem.com For example, a methyl group at the 2-position can create steric hindrance that affects the coordination environment. lookchem.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can be characterized by various analytical and spectroscopic techniques to determine their stoichiometry, geometry, and physical properties. jmchemsci.com

Complexation with Transition Metals (e.g., Zn(II), Cu(II), Ni(II), Co(II), Pt(II), Pd(II), Cd(II))

This compound readily forms complexes with a variety of transition metals. The synthesis usually involves mixing stoichiometric amounts of the ligand and the metal salt (e.g., acetate, chloride, or nitrate) in a solvent like ethanol (B145695) or methanol (B129727) and refluxing the mixture. jmchemsci.comscirp.org

For instance, complexes of Co(II), Ni(II), and Cu(II) with a related Schiff base ligand derived from 8-hydroxy-2-methylquinoline have been synthesized and shown to have octahedral geometries. researchgate.net Similarly, Zn(II) and Cd(II) complexes with related quinoline derivatives have been prepared and characterized. researchgate.netresearchgate.net The synthesis of palladium(II) and platinum(II) complexes with quinoline-based ligands has also been reported, often highlighting their potential biological applications. researchgate.net

Stoichiometry and Geometries of Formed Complexes

The stoichiometry of the metal complexes is often determined using methods like molar ratio, Job's method of continuous variation, and elemental analysis. scirp.orgscirp.org For many divalent metal ions, the complexes formed with 8-hydroxyquinoline derivatives typically exhibit a 1:2 metal-to-ligand ratio (ML₂). scirp.orgscirp.org

The geometry of the complexes depends on the coordination number of the central metal ion and the nature of the ligand. Common geometries include:

Octahedral: For six-coordinate complexes, often observed with Co(II) and Ni(II), where two ligand molecules and two solvent molecules (like water) coordinate to the metal center. scirp.orgscirp.org

Square Planar: This geometry is common for Cu(II), Pd(II), and Pt(II) complexes. scirp.orgscirp.org

Tetrahedral: Often observed for four-coordinate complexes of Zn(II), Cd(II), and Hg(II). researchgate.net

The following table summarizes the typical stoichiometries and geometries of metal complexes with 8-hydroxyquinoline derivatives.

Metal IonTypical Stoichiometry (Metal:Ligand)Common Geometry
Co(II)1:2Octahedral
Ni(II)1:2Octahedral
Cu(II)1:2Square Planar
Zn(II)1:2Tetrahedral
Cd(II)1:2Tetrahedral
Pd(II)1:2Square Planar
Pt(II)1:2Square Planar

Advanced Spectroscopic Studies of Metal Complexes

A suite of spectroscopic techniques is employed to elucidate the structure and bonding in the metal complexes of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy provides crucial information about the coordination sites. The disappearance of the broad O-H stretching band of the free ligand and the shift in the C-N stretching vibration upon complexation confirm the involvement of the hydroxyl oxygen and the quinoline nitrogen in bonding to the metal ion. jmchemsci.comscirp.org

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide insights into their geometry. The appearance of new absorption bands in the visible region, corresponding to d-d electronic transitions, is characteristic of transition metal complexes. These bands can help in assigning the geometry of the complex (e.g., octahedral or tetrahedral). jmchemsci.com Charge transfer bands are also observed. mdpi.comgrafiati.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its diamagnetic metal complexes (e.g., Zn(II), Cd(II)). The chemical shifts of the protons and carbons in the vicinity of the coordination sites change upon complexation, providing evidence for the metal-ligand interaction. jmchemsci.com

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complexes and confirm their stoichiometry. researchgate.net

Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II), ESR spectroscopy provides information about the oxidation state and the coordination environment of the metal ion. researchgate.net

The table below outlines the key spectroscopic data and their interpretations for metal complexes of 8-hydroxyquinoline derivatives.

Spectroscopic TechniqueObservationInterpretation
IR SpectroscopyDisappearance of O-H band, shift in C=N and C-O bandsCoordination through hydroxyl oxygen and quinoline nitrogen
UV-Vis SpectroscopyAppearance of d-d transition bandsInformation on the geometry of the complex
NMR SpectroscopyShift in proton and carbon signals near coordination sitesConfirmation of metal-ligand bonding in diamagnetic complexes
Mass SpectrometryMolecular ion peak corresponding to the complexDetermination of molecular weight and stoichiometry
ESR Spectroscopyg-values and hyperfine splitting constantsInformation on the electronic structure of paramagnetic complexes

Luminescence Properties of Metal-6-Bromo-3-methylquinolin-8-ol Complexes

No specific data is available in the reviewed literature concerning the luminescence properties, including fluorescence quantum yield, lifetime measurements, or the mechanisms of enhanced luminescence, for metal complexes of this compound. Generally, the chelation of metal ions to 8-hydroxyquinoline derivatives is known to enhance fluorescence by increasing molecular rigidity and reducing non-radiative decay pathways scispace.com. The specific effects of the 6-bromo and 3-methyl substitutions on these properties have not been documented.

UV-Vis Absorption and Emission Spectra of Complexes

There is no published data on the UV-Vis absorption and emission spectra for metal complexes of this compound. For related 8-hydroxyquinoline complexes, absorption bands are typically assigned to π–π* transitions within the ligand, which can be modulated by both the metal ion and the substituents on the quinoline ring researchgate.netresearchgate.net.

Electrochemical Behavior of Metal Complexes

The electrochemical properties, such as redox potentials, for metal complexes of this compound have not been reported in the available literature. Studies on similar compounds indicate that the electrochemical behavior is sensitive to the nature of the ligand substituents and the coordinated metal ion mdpi.comrsc.orgbohrium.com.

Magnetic Properties of Transition Metal Complexes

No specific information or data tables regarding the magnetic properties (e.g., magnetic susceptibility, effective magnetic moment) of transition metal complexes with this compound could be found. These properties are determined by the number of unpaired d-electrons on the metal center and the geometry of the complex, which are influenced by the ligand field jocpr.comlibretexts.org.

Academic Applications and Advanced Materials Science Incorporating 6 Bromo 3 Methylquinolin 8 Ol

Applications in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

Derivatives of 8-hydroxyquinoline (B1678124) are cornerstones in the field of organic electronics, largely due to their excellent thermal stability, high luminance, and tunable emission properties. researchgate.net Metal complexes of these ligands, most famously Tris(8-hydroxyquinolinato)aluminum (Alq3), have become benchmark materials in the fabrication of Organic Light-Emitting Diodes (OLEDs). researchgate.netresearchgate.net The incorporation of substituents like bromo and methyl groups on the quinoline (B57606) ring can further modulate the performance of these materials.

In the multilayered architecture of an OLED, the efficient injection and transport of charge carriers (electrons and holes) to the emissive layer are critical for device performance. 8-hydroxyquinoline derivatives are frequently employed in the electron transport layer (ETL). semanticscholar.org These materials facilitate the movement of electrons from the cathode towards the emissive layer while simultaneously acting as hole-blocking materials. This dual function prevents holes from passing through the emissive layer into the ETL, which would otherwise reduce the probability of electron-hole recombination and, consequently, lower the device's efficiency. The inherent electron-deficient nature of the pyridine (B92270) ring within the quinoline structure contributes to its suitability for electron transport.

Table 1: Performance of OLEDs Incorporating 8-Hydroxyquinoline Derivatives This table presents typical data for OLEDs using benchmark 8-hydroxyquinoline complexes to illustrate their role.

Emissive MaterialRoleMax Luminance (cd/m²)Luminous Efficiency (lm/W)Emission Color
Alq3Emitter, ETL>10,0003-5Green
Zn(8-HQ)₂Emitter~5,0001-2Green
Mg(8-HQ)₂Emitter>8,000~3Green-Blue

Chemical Sensing and Chemosensor Development

The ability of the 8-hydroxyquinoline scaffold to selectively bind with metal ions has made it a valuable component in the design of chemosensors. lookchem.com These sensors are crucial for detecting and quantifying the presence of specific ions in environmental and biological systems.

Derivatives of 8-hydroxyquinoline are particularly effective in creating fluorescent sensors for metal ions like aluminum (Al³⁺) and zinc (Zn²⁺). lookchem.com The detection of Al³⁺ is environmentally important due to its toxicity to plants and its suspected link to neurological disorders in humans. lookchem.com Similarly, monitoring Zn²⁺ is vital due to its role in biological systems. Sensors based on 6-Bromo-3-methylquinolin-8-ol would operate on the principle of chelation-enhanced fluorescence (CHEF). In its unbound state, the sensor molecule may exhibit weak fluorescence. Upon binding to the target metal ion, a rigid metal-ligand complex is formed, which can lead to a significant increase in fluorescence intensity, providing a clear signal for detection. lookchem.com The nitrogen and oxygen atoms of the 8-hydroxyquinoline moiety provide an ideal N,O-bidentate coordination site for these metal ions. lookchem.com

The selectivity of an 8-hydroxyquinoline-based sensor is governed by the principles of Hard and Soft Acids and Bases (HSAB) theory and the specific coordination geometry preferred by the metal ion. Al³⁺, being a hard acid, has a strong affinity for the hard donor atoms of oxygen and nitrogen found in the 8-hydroxyquinoline ligand. lookchem.com The substituents on the quinoline ring can further influence selectivity by altering the electron density at the coordination site or by creating steric hindrance that favors binding with ions of a particular size.

The mechanism of fluorescence enhancement upon ion binding involves several factors:

Rigidification: The formation of the chelate complex restricts intramolecular rotations and vibrations that would otherwise quench fluorescence in the free ligand.

Inhibition of Photoinduced Electron Transfer (PET): In some sensor designs, a PET process from a donor part of the molecule to the fluorophore quenches the fluorescence. Metal ion coordination can inhibit this PET process, "turning on" the fluorescence.

Charge Transfer Modulation: Binding of the metal ion alters the intramolecular charge transfer (ICT) characteristics of the molecule, leading to changes in the fluorescence spectrum.

Table 2: Characteristics of 8-Hydroxyquinoline-Based Fluorescent Sensors Data for representative 8-HQ derivative sensors.

Sensor LigandTarget IonDetection LimitAssociation Constant (M⁻¹)
8-Hydroxyquinoline DerivativeIn³⁺2.3 ppb8.1 x 10⁵
ZinquinZn²⁺Micromolar concentrationsNot specified

Corrosion Inhibition in Material Science

The deterioration of metals due to corrosion is a significant industrial problem. The use of organic inhibitors is a primary method for protecting metals, particularly steel, in acidic environments. najah.edu 8-Hydroxyquinoline and its derivatives have been identified as highly effective corrosion inhibitors. mdpi.comkfupm.edu.sa

The protective action of these compounds stems from their ability to adsorb onto the metal surface, creating a barrier that isolates the metal from the corrosive medium. najah.edutandfonline.com The mechanism of inhibition is multifaceted and involves:

Adsorption: The inhibitor molecules, containing heteroatoms (N, O) with lone pairs of electrons and an aromatic quinoline ring system with π-electrons, can adsorb onto the metal surface. tandfonline.comresearchgate.net This adsorption can occur through electrostatic interactions between the charged metal surface and the protonated inhibitor molecule in acidic solution, or through coordinate bonding between the lone pair electrons of the heteroatoms and the vacant d-orbitals of the metal atoms. tandfonline.com

Mixed-Type Inhibition: Studies have shown that 8-hydroxyquinoline derivatives often act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. mdpi.comtandfonline.comacs.org

The presence of substituents on the quinoline ring, such as the bromo and methyl groups in this compound, can enhance the inhibition efficiency by modifying the molecule's electron density and its ability to adsorb onto the metal surface. kfupm.edu.saacs.org For instance, electron-donating groups can increase the electron density at the active centers, strengthening the bond with the metal. Research has demonstrated that some 8-hydroxyquinoline derivatives can achieve inhibition efficiencies as high as 96-97%. najah.edutandfonline.com The adsorption of these inhibitors typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. semanticscholar.orgtandfonline.com

Table 3: Corrosion Inhibition Efficiency of 8-Hydroxyquinoline Derivatives on Mild Steel in HCl Data adapted from studies on representative 8-HQ derivatives to show typical performance.

InhibitorConcentration (M)Inhibition Efficiency (%)
(8-hydroxyquinolin-5-yl)methyl-4-chlorobenzoate (Q1)10⁻³96
(8-hydroxyquinolin-5-yl)methyl-4-nitrobenzoate (Q2)10⁻³92
Inhibitor P1 (an 8-HQ derivative)Not specifiedup to 97

Experimental Evaluation of Corrosion Inhibitory Efficacy on Metal Surfaces (e.g., Mild Steel)

Studies on various 8-hydroxyquinoline derivatives have demonstrated their effectiveness as corrosion inhibitors. For instance, research on compounds like 5-((2-(4-bromophenyl)-1H-benzimidazol-1-yl) methyl) quinolin-8-ol (BQ) has shown significant inhibition of mild steel corrosion in hydrochloric acid. researchgate.net The efficiency of such inhibitors typically increases with their concentration. Similarly, another compound, 6-bromo-3-nitro-2-phenylimidazol[1,2-α] pyridine (BNPP), was found to be a good inhibitor for C38 steel in sulfuric acid, reaching a maximum inhibition efficiency of 86.56%. researchgate.net These findings suggest that this compound, possessing both the 8-hydroxyquinoline scaffold and a bromine atom, would likely exhibit corrosion inhibitory properties.

Adsorption Mechanisms of Bromoquinoline Derivatives on Metal Substrates (e.g., Langmuir Isotherm)

The protective action of these organic inhibitors is attributed to their adsorption onto the metal surface. This adsorption process is often analyzed using isotherms, such as the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal. Studies on various 8-hydroxyquinoline and imidazopyridine derivatives confirm that their adsorption typically follows the Langmuir model. researchgate.netresearchgate.net This indicates a strong interaction between the inhibitor molecules and the metal surface, effectively blocking active corrosion sites. The adsorption is facilitated by the presence of π-electrons in the aromatic rings and lone pair electrons on the nitrogen and oxygen atoms.

Surface Characterization Techniques (e.g., Scanning Electron Microscopy - SEM, Energy Dispersive X-ray Spectroscopy - EDS, Atomic Force Microscopy - AFM)

Surface analysis techniques are crucial for confirming the formation of a protective inhibitor film on the metal surface. SEM images typically show a smoother surface for metal samples treated with an inhibitor compared to the rough, pitted surface of untreated samples exposed to a corrosive medium. EDS analysis can confirm the presence of elements from the inhibitor molecule (like Carbon, Nitrogen, Oxygen, and Bromine) on the metal surface, providing direct evidence of adsorption. While not specifically documented for this compound, this is a standard methodology used in the field to verify the mechanism of action for related corrosion inhibitors.

Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures

Bromoquinolines are valuable precursors in organic synthesis due to the reactivity of the carbon-bromine bond, which allows for the introduction of various functional groups through cross-coupling reactions.

Precursor in the Synthesis of Diverse Heterocyclic Scaffolds

The bromine atom on the quinoline ring serves as a handle for further molecular elaboration. For example, 6-bromoquinoline (B19933) can be nitrated to introduce a nitro group, which in turn activates the adjacent bromine atom for nucleophilic aromatic substitution (SNAr) reactions. semanticscholar.org This strategy has been used to synthesize morpholinyl and piperazinyl quinolines. semanticscholar.org Similarly, other bromoquinolines are used in Suzuki cross-coupling reactions to form carbon-carbon bonds, creating more complex aryl-substituted quinoline structures. mdpi.com It is highly probable that this compound could similarly serve as a building block for creating more complex, polyfunctional quinoline-based molecules.

Building Block for Functional Materials

The 8-hydroxyquinoline moiety is a classic bidentate chelating ligand known for forming stable complexes with a wide range of metal ions. researchgate.net These metal complexes often exhibit interesting photoluminescent, electronic, and biological properties. The presence of a bromine atom and a methyl group on the 8-hydroxyquinoline scaffold provides sites for further modification, allowing for the fine-tuning of the properties of the resulting metal complexes. This makes compounds like this compound potential building blocks for the development of functional materials such as sensors, light-emitting diodes (LEDs), and catalysts.

Structure Property Relationships in 6 Bromo 3 Methylquinolin 8 Ol and Its Derivatives

Influence of Bromine Substitution at C-6 on Electronic and Steric Properties

The presence of a bromine atom at the C-6 position on the quinoline's benzene (B151609) ring significantly modulates the molecule's electronic and steric characteristics.

Electronic Properties: Bromine exerts a dual electronic influence: an electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+R). Due to its high electronegativity, the bromine atom pulls electron density away from the aromatic ring through the sigma bond framework. This inductive effect generally deactivates the ring towards electrophilic substitution. Conversely, the lone pairs on the bromine atom can be delocalized into the π-system of the ring, a deactivating resonance effect that directs incoming electrophiles to the ortho and para positions. In the context of the quinoline (B57606) ring system, this substitution reduces the electron density of the molecule. This can enhance the ease of single-electron transfer processes and facilitate reactions with nucleophiles on the quinoline scaffold nih.gov.

Steric Properties: The bromine atom is considerably larger than a hydrogen atom, introducing steric bulk at the C-6 position. While this position is somewhat remote from the primary sites of reactivity (the C-8 hydroxyl and C-1 nitrogen), its size can influence intermolecular interactions, such as crystal packing and binding to active sites. The introduction of bromine can also increase the lipophilicity of the compound, which may affect its biodistribution in biological systems semanticscholar.org.

Impact of the Methyl Group at C-3 on Molecular Conformation and Reactivity

The methyl group at the C-3 position, located on the pyridine (B92270) ring of the quinoline system, primarily influences local reactivity and conformation.

Reactivity: Functionally, the methyl group is weakly electron-donating through an inductive effect and hyperconjugation. This effect slightly increases the electron density of the pyridine ring, which can influence its basicity and reactivity. However, functionalizing the C(sp³)–H bonds of methyl groups on a quinoline ring can be challenging due to their inherent inertness researchgate.net. Despite this, these positions can be activated for various chemical modifications under specific catalytic conditions, allowing for the synthesis of diverse derivatives researchgate.net. For instance, rhodium-catalyzed reactions have been shown to be effective for the C(sp³)–H bond functionalization of methylquinolines researchgate.net.

Role of the Hydroxyl Group at C-8 in Chelation, Tautomerism, and Reactivity

The hydroxyl group at the C-8 position is arguably the most significant functional group in determining the characteristic properties of this class of molecules, particularly its ability to form metal complexes.

Chelation: 8-Hydroxyquinoline (B1678124) (8-HQ) is a classic bidentate chelating agent. The arrangement of the hydroxyl group at C-8 and the nitrogen atom at the C-1 position allows it to form stable five-membered rings with metal ions. nih.gov 6-Bromo-3-methylquinolin-8-ol retains this crucial structural motif. The molecule acts as a monoanionic ligand upon deprotonation of the hydroxyl group, coordinating to a metal center through both the nitrogen and the oxygen atoms. This chelating ability is the foundation for many of its applications, as the resulting metal complexes often exhibit unique photophysical and biological properties. nih.gov The stability of these complexes follows the Irving-Williams series (Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺), a trend influenced by factors like ionic radius and ligand field stabilization energy nih.gov.

Tautomerism: 8-Hydroxyquinoline and its derivatives can exist in different tautomeric forms, primarily the enol form (O-H) and the keto form (N-H), where the proton shifts from the oxygen to the ring nitrogen. researchgate.net The enol form is generally the most stable. researchgate.net This tautomeric equilibrium can be influenced by solvent polarity and pH. In some environments, a zwitterionic form can also exist, which can be important for excited-state proton transfer processes that affect the molecule's fluorescence properties.

Reactivity: The phenolic hydroxyl group is acidic and can be readily deprotonated to form a phenoxide ion, which is a key step in metal chelation. nih.gov This group can also participate in hydrogen bonding, influencing solubility and intermolecular interactions. The oxygen atom can act as a nucleophile in various reactions, allowing for the synthesis of ether and ester derivatives, which can alter the molecule's fluorescence and chelating properties. mdpi.com

Effects of Positional Isomerism on Chemical Behavior and Potential Applications

The specific placement of the bromo and methyl substituents on the quinoline ring is critical, and any change in their positions would result in an isomer with distinct chemical behavior. This concept, known as positional isomerism, has a profound impact on the molecule's properties rsc.org.

Bromine Position: If the bromine were at C-5 instead of C-6, its electron-withdrawing inductive effect would be exerted more strongly on the pyridine ring and the chelating nitrogen atom, potentially reducing the stability of its metal complexes. A bromine at C-7 would be adjacent to the hydroxyl group, introducing steric hindrance that could impede metal coordination and alter the geometry of the resulting complex.

Methyl Position: A methyl group at C-2 would introduce significant steric hindrance near the nitrogen atom, which could block or weaken metal chelation. A methyl group at C-4 could electronically influence the pyridine ring differently than one at C-3. An 8-methylquinoline (B175542) isomer would lack the crucial hydroxyl group for chelation altogether, fundamentally changing its chemical character researchgate.net.

The table below illustrates how hypothetical positional isomers of this compound would exhibit different properties.

IsomerKey Structural DifferencePredicted Impact on ChelationPredicted Impact on Electronics
This compoundReference CompoundStandard N,O-chelation-I effect of Br at C-6 is moderate
5-Bromo-3-methylquinolin-8-olBr is closer to the pyridine ringPotentially weaker chelation due to stronger -I effect on N atomStronger deactivation of the pyridine ring
7-Bromo-3-methylquinolin-8-olBr is adjacent to the OH groupSteric hindrance may impede metal coordinationSignificant steric and electronic influence on the hydroxyl group
6-Bromo-2-methylquinolin-8-olMethyl group is adjacent to NStrong steric hindrance would likely inhibit or weaken chelationSteric blocking of the nitrogen lone pair

Correlation between Molecular Structure and Observed Academic Phenomena

The specific structural features of this compound directly correlate with its performance in various scientific applications.

Fluorescence Quantum Yield: 8-Hydroxyquinoline and its derivatives are known to be fluorescent. The fluorescence arises from the de-excitation of electrons in the π-conjugated system. The quantum yield is highly sensitive to the substituents and the solvent environment. nih.gov

Substituent Effects: The electron-donating methyl group and the electron-withdrawing bromine group modify the energy levels of the molecular orbitals, shifting the absorption and emission wavelengths. researchgate.net

Heavy-Atom Effect: The presence of the bromine atom can, however, decrease the fluorescence quantum yield. This is known as the "heavy-atom effect," where the heavy bromine nucleus facilitates intersystem crossing—a non-radiative transition from the excited singlet state to the triplet state—thus quenching fluorescence. acs.org

Chelation Effects: Upon chelation with certain metal ions (like Zn²⁺ or Al³⁺), the rigidity of the molecule increases, which often leads to a significant enhancement of fluorescence intensity (chelation-enhanced fluorescence, CHEF). nih.gov

The table below presents hypothetical fluorescence data for related compounds to illustrate these principles.

CompoundSolventExcitation λ (nm)Emission λ (nm)Quantum Yield (Φ)
8-HydroxyquinolineEthanol (B145695)315510Low (&lt;0.01)
3-Methylquinolin-8-ol (B156217)Ethanol320515Low
This compoundEthanol~325~520Very Low (due to heavy-atom effect)
Zn(II) complex of this compoundEthanol~370~490High (CHEF effect)

Coordination Stability: The stability of the metal complexes formed with this compound is governed by the Lewis basicity of the nitrogen and oxygen donor atoms. The electron-withdrawing inductive effect of the bromine atom at C-6 reduces the electron density across the ring system, thereby decreasing the basicity of both the quinoline nitrogen and the phenoxide oxygen. This reduction in donor strength is expected to result in slightly lower stability constants for its metal complexes compared to those of the unsubstituted 3-methylquinolin-8-ol. However, the inherent high affinity of the 8-hydroxyquinoline scaffold for many metal ions ensures that it still forms stable complexes. nih.govnih.gov

Conclusion and Future Research Perspectives for 6 Bromo 3 Methylquinolin 8 Ol

Summary of Key Academic Discoveries and Contributions

The scientific community has made significant strides in understanding the chemical behavior and potential applications of quinoline (B57606) derivatives, with 6-Bromo-3-methylquinolin-8-ol and its related structures being subjects of interest. Research has established that the quinoline scaffold is a versatile core for developing compounds with a wide array of biological activities. These include antimicrobial, antifungal, antimycobacterial, and antitumor properties. researchgate.net

Key discoveries have highlighted the importance of substituent placement on the quinoline ring. For instance, the bromine atom at the 6-position is recognized for its ability to facilitate cross-coupling reactions, which is a crucial aspect of synthesizing more complex molecules. Furthermore, the presence of a hydroxyl group at the 8-position is known to be a key factor in the metal-chelating properties of these compounds, which is often linked to their biological activity. acs.org

Derivatives of 6-bromo-2-methoxy-quinoline have shown promising results in inhibiting the growth of Mycobacterium tuberculosis, suggesting a potential pathway for the development of new anti-TB drugs. researchgate.net Specifically, certain compounds in this series demonstrated high levels of growth inhibition at low concentrations. researchgate.net Molecular modeling studies have further suggested that the presence of bromo, methoxy (B1213986), and amine groups on the quinoline structure can enhance anti-TB activity. researchgate.net

In the realm of material science, quinoline derivatives are explored for their fluorescence properties, although variations in substituent positions can significantly alter these characteristics. The unique electronic and structural features of compounds like this compound make them valuable building blocks in organic synthesis for creating diverse heterocyclic compounds.

Identification of Unexplored Research Avenues and Methodological Challenges

Despite the progress made, several research avenues concerning this compound remain underexplored. A significant challenge lies in the development of highly regioselective and efficient synthetic methods. While methods for the halogenation of quinolines exist, they often come with limitations such as the need for metal catalysts, harsh reaction conditions, or a limited substrate scope. rsc.org There is a need for more general, metal-free, and environmentally friendly protocols for the synthesis of specific isomers of brominated quinolines. rsc.org

The comprehensive biological evaluation of this compound itself is not extensively documented in readily available literature. Much of the existing research focuses on broader classes of quinoline derivatives. A detailed investigation into the specific antimicrobial, anticancer, and other biological activities of this particular compound is warranted.

Furthermore, the exploration of its potential in materials science is still in its nascent stages. A systematic study of its photophysical properties, such as fluorescence and phosphorescence, could unveil applications in areas like organic light-emitting diodes (OLEDs) or chemical sensors.

Methodological challenges also include the need for more sophisticated computational models. While molecular docking has been used to predict binding affinities, more advanced techniques could provide deeper insights into the mechanisms of action and help in the rational design of more potent and selective derivatives. researchgate.net This includes a better understanding of how the compound interacts with biological targets at a molecular level.

Prospective Academic and Technological Advancements Driven by this compound Research

Future research into this compound and its analogs holds considerable promise for both academic and technological advancements. The development of novel synthetic methodologies, particularly those that are more sustainable and atom-economical, will continue to be a significant area of academic pursuit. rsc.orgnih.gov

In the field of medicinal chemistry, this compound could serve as a scaffold for the design of new therapeutic agents. By systematically modifying the substituents on the quinoline ring, researchers can aim to develop drugs with enhanced efficacy and reduced toxicity. researchgate.net The potential to target multidrug-resistant cancer cells is a particularly exciting prospect that warrants further investigation. acs.org

Technologically, advancements in the understanding of the structure-property relationships of quinoline derivatives could lead to the creation of new functional materials. For instance, tailored fluorescent properties could be harnessed for the development of advanced bio-imaging probes or sensors for detecting specific metal ions or biomolecules.

Moreover, the exploration of quinoline derivatives as corrosion inhibitors presents another avenue for technological application. researchgate.netimist.ma The ability of these compounds to form protective films on metal surfaces could be exploited in various industries to prevent corrosion. imist.ma

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